
Nickel;vanadium;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel vanadate is a compound that has garnered significant interest due to its unique properties and potential applications in various fields. It is a member of the transition metal vanadates family, which are known for their versatile structures and remarkable properties. Nickel vanadate is particularly noted for its applications in energy storage, catalysis, and as an electrode material in supercapacitors and lithium-ion batteries.
准备方法
Synthetic Routes and Reaction Conditions: Nickel vanadate can be synthesized through various methods, including hydrothermal, solid-phase, precipitation, and sol-gel approaches. One common method involves dissolving ammonium vanadate in a solvent and adding nickel nitrate to obtain a reaction precursor solution. The pH of the solution is adjusted to 7-12 using an alkaline structure-directing agent, and the mixture is then transferred to an autoclave and reacted at temperatures between 100-180°C for 8-15 hours .
Industrial Production Methods: In industrial settings, nickel vanadate is often produced using a hydrometallurgical two-phase method. This involves the extraction of vanadium ions from an alkaline solution using a specific extractant, followed by the production of nickel vanadate through precipitation stripping . This method ensures high purity and homogeneity of the final product.
化学反应分析
Types of Reactions: Nickel vanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions:
Oxidation: Nickel vanadate can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Substitution reactions often involve the replacement of nickel or vanadium ions with other metal ions, facilitated by complexing agents and specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nickel vanadate can lead to the formation of higher oxidation state vanadates, while reduction can produce lower oxidation state compounds.
科学研究应用
Nickel vanadate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Nickel vanadate nanoparticles have been explored for their potential use in biological imaging and as antibacterial agents.
Medicine: Research is ongoing into the use of nickel vanadate in drug delivery systems and as a component in medical devices.
Industry: Nickel vanadate is used in the production of supercapacitors and lithium-ion batteries due to its excellent electrochemical properties. .
作用机制
The mechanism by which nickel vanadate exerts its effects is primarily related to its ability to undergo redox reactions. In energy storage applications, nickel vanadate acts as an electrode material, where it facilitates the intercalation and deintercalation of ions, leading to charge storage and release. The multiple valence states of vanadium and nickel contribute to its high specific capacitance and energy density .
相似化合物的比较
Nickel vanadate can be compared with other transition metal vanadates such as cobalt vanadate, zinc vanadate, and copper vanadate. These compounds share similar structural properties but differ in their electrochemical performance and specific applications:
Cobalt Vanadate: Known for its high catalytic activity and use in supercapacitors.
Zinc Vanadate: Noted for its photocatalytic properties and applications in environmental remediation.
Copper Vanadate: Used in catalysis and as an electrode material in batteries
Nickel vanadate stands out due to its unique combination of high specific capacitance, stability, and versatility in various applications.
属性
分子式 |
H2NiOV |
|---|---|
分子量 |
127.650 g/mol |
IUPAC 名称 |
nickel;vanadium;hydrate |
InChI |
InChI=1S/Ni.H2O.V/h;1H2; |
InChI 键 |
DCVIPFNLTQBPHZ-UHFFFAOYSA-N |
规范 SMILES |
O.[V].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
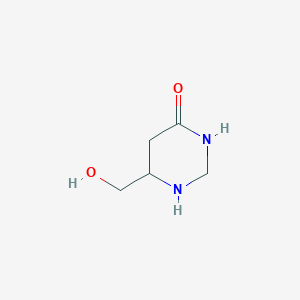
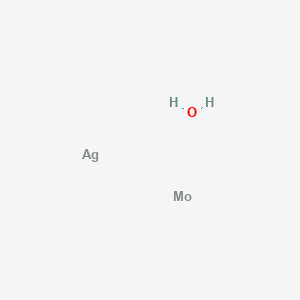
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
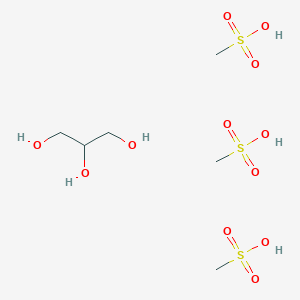
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
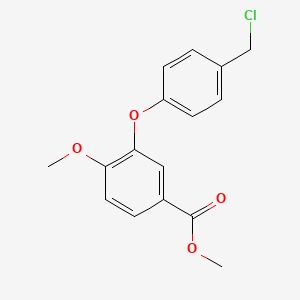
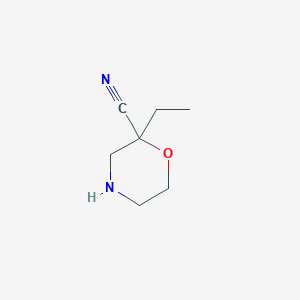
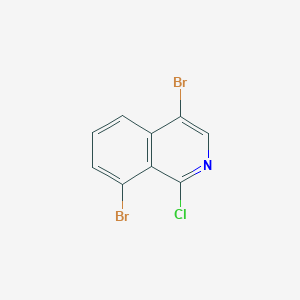
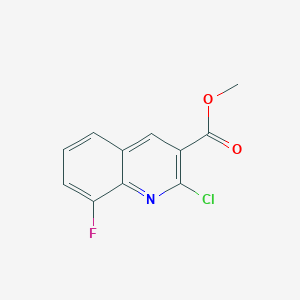
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)

